Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfone
Overview
Description
Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfone is a complex organic compound that features a pyrimidine ring substituted with morpholine and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfone typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the morpholine and pyridine groups. The final step involves the sulfonation of the methyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents.
Substitution: The pyridine and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while reduction typically produces sulfides.
Scientific Research Applications
Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfide
- Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfoxide
- Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfonate
Uniqueness
Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfone group, in particular, enhances its stability and potential for diverse chemical transformations .
Properties
IUPAC Name |
4-[6-(methylsulfonylmethyl)-2-pyridin-3-ylpyrimidin-4-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-23(20,21)11-13-9-14(19-5-7-22-8-6-19)18-15(17-13)12-3-2-4-16-10-12/h2-4,9-10H,5-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORILTRKBNPDJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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